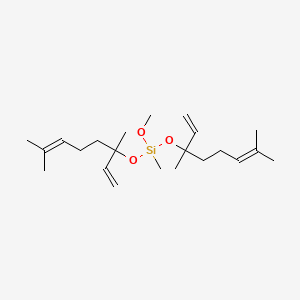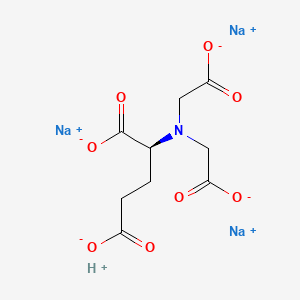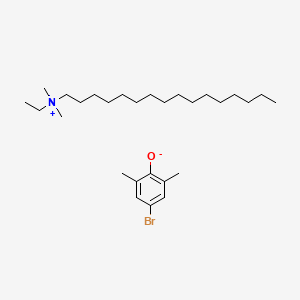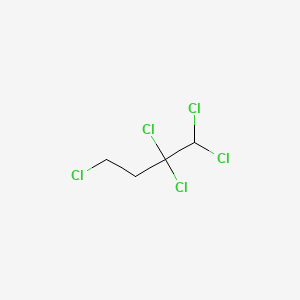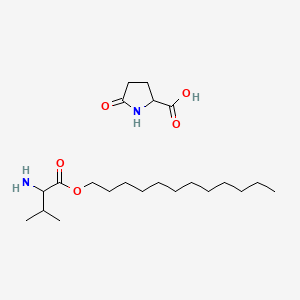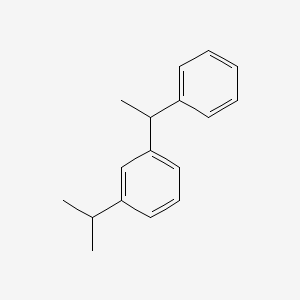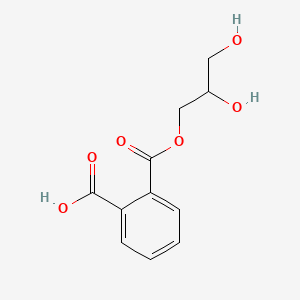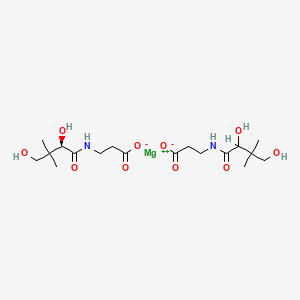
(R)-N-(2,4-Dihydroxy-3,3-dimethylbutyryl)-beta-alanine, magnesium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 265-497-0, also known as bismuth tetroxide, is a chemical compound with the molecular formula BiO2. It is a compound of bismuth in its +4 oxidation state. Bismuth tetroxide is known for its unique properties and applications in various fields, including chemistry, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bismuth tetroxide can be synthesized through various methods. One common method involves the oxidation of bismuth(III) oxide (Bi2O3) in the presence of an oxidizing agent such as hydrogen peroxide (H2O2) or ozone (O3). The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of bismuth tetroxide.
Industrial Production Methods
In industrial settings, bismuth tetroxide is produced by the controlled oxidation of bismuth metal or bismuth(III) oxide. The process involves the use of high-temperature furnaces and oxidizing agents to achieve the desired oxidation state. The resulting bismuth tetroxide is then purified and processed for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Bismuth tetroxide undergoes several types of chemical reactions, including:
Oxidation: Bismuth tetroxide can be further oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds, such as bismuth(III) oxide.
Substitution: Bismuth tetroxide can participate in substitution reactions where one or more of its oxygen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), ozone (O3), and other strong oxidizing agents.
Reduction: Reducing agents such as hydrogen gas (H2) or carbon monoxide (CO).
Substitution: Various reagents depending on the desired substitution product.
Major Products Formed
Oxidation: Higher oxidation state bismuth compounds.
Reduction: Bismuth(III) oxide (Bi2O3) and elemental bismuth.
Substitution: Substituted bismuth compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Bismuth tetroxide has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including organic synthesis and oxidation reactions.
Biology: Investigated for its potential antimicrobial properties and its use in biological assays.
Medicine: Studied for its potential use in medical imaging and as a component in pharmaceuticals.
Industry: Utilized in the production of ceramics, glass, and other materials due to its unique properties.
Wirkmechanismus
The mechanism of action of bismuth tetroxide involves its ability to undergo redox reactions, which can lead to the formation of reactive oxygen species (ROS). These ROS can interact with various molecular targets, including proteins, nucleic acids, and lipids, leading to oxidative stress and potential antimicrobial effects. The exact molecular pathways involved in these interactions are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bismuth(III) oxide (Bi2O3): A lower oxidation state compound of bismuth with different properties and applications.
Bismuth subnitrate (Bi5O(OH)9(NO3)4): Another bismuth compound with distinct chemical and physical properties.
Bismuth subsalicylate (C7H5BiO4): Commonly used in medicine for its antimicrobial and anti-inflammatory properties.
Uniqueness
Bismuth tetroxide is unique due to its higher oxidation state and its ability to participate in a wide range of chemical reactions
Eigenschaften
CAS-Nummer |
65135-27-5 |
|---|---|
Molekularformel |
C18H32MgN2O10 |
Molekulargewicht |
460.8 g/mol |
IUPAC-Name |
magnesium;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate |
InChI |
InChI=1S/2C9H17NO5.Mg/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;;+2/p-2/t7-;;/m0../s1 |
InChI-Schlüssel |
ONSCBWDZUUNMMK-KLXURFKVSA-L |
Isomerische SMILES |
CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Mg+2] |
Kanonische SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



